

# (3S)-Citramalyl-CoA: A Comprehensive Technical Guide on its Discovery and History

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### Introduction

(3S)-Citramalyl-Coenzyme A is a pivotal intermediate in specialized metabolic pathways, most notably the ethylmalonyl-CoA pathway for acetyl-CoA assimilation and the catabolism of the immunomodulatory metabolite itaconate. Its discovery and characterization have been instrumental in elucidating novel carbon fixation routes and understanding the intricate connections between metabolism and cellular defense. This technical guide provides an indepth exploration of the discovery and history of (3S)-Citramalyl-CoA, complete with detailed experimental protocols, quantitative data, and pathway visualizations to serve as a comprehensive resource for the scientific community.

## **Discovery and Historical Context**

The journey to uncover **(3S)-Citramalyl-CoA** began with investigations into how organisms metabolize C5 dicarboxylic acids. A seminal study in 1964 by R.A. Cooper and H.L. Kornberg on the utilization of itaconate by Pseudomonas sp. laid the foundational groundwork.[1][2][3][4] Their work revealed the existence of an enzymatic activity that cleaved a Coenzyme A derivative of citramalate into pyruvate and acetyl-CoA. This enzyme was named citramalyl-CoA lyase.[1]

Subsequent research in the 1970s further characterized citramalate lyase and its subunits, solidifying the role of citramalyl-CoA as a key metabolic intermediate. However, the broader



significance of **(3S)-Citramalyl-CoA** in central carbon metabolism became more apparent with the elucidation of the ethylmalonyl-CoA pathway. This pathway, identified as an alternative to the glyoxylate cycle for acetyl-CoA assimilation in bacteria like Rhodobacter sphaeroides, prominently features **(3S)-Citramalyl-CoA**.

More recently, the role of **(3S)-Citramalyl-CoA** has expanded into the realm of mammalian metabolism and immunology. It is now understood to be a critical intermediate in the degradation pathway of itaconate, a metabolite produced by macrophages during inflammation. The human mitochondrial enzyme Citramalyl-CoA Lyase (CLYBL) is responsible for its cleavage, and dysfunction of this enzyme has been linked to alterations in vitamin B12 metabolism.

## **Biochemical Significance and Metabolic Pathways**

(3S)-Citramalyl-CoA is primarily involved in two major metabolic contexts:

- The Ethylmalonyl-CoA Pathway: This pathway is a carbon fixation route that allows
  organisms to grow on two-carbon compounds like acetate. (3S)-Citramalyl-CoA is formed
  from the hydration of mesaconyl-CoA and is subsequently cleaved by (3S)-citramalyl-CoA
  lyase to yield acetyl-CoA and pyruvate. The acetyl-CoA is regenerated for the pathway, while
  pyruvate can be used for biosynthesis.
- Itaconate Degradation: In macrophages, itaconate is an antimicrobial and anti-inflammatory metabolite. To prevent its accumulation and to recycle its carbon, itaconate is converted to itaconyl-CoA, which is then hydrated to form (3S)-Citramalyl-CoA. CLYBL then cleaves (3S)-Citramalyl-CoA into acetyl-CoA and pyruvate, which can re-enter central metabolism.

The key enzymatic reaction involving **(3S)-Citramalyl-CoA** is its reversible cleavage, catalyzed by **(3S)-Citramalyl-CoA** lyase (EC 4.1.3.25):

This reaction is a critical node connecting C5 dicarboxylate metabolism with central carbon pathways.

## **Quantitative Data**



The following tables summarize key quantitative data related to the enzymes that metabolize (3S)-Citramalyl-CoA.

Table 1: Kinetic Parameters of Human Citramalyl-CoA Lyase (CLYBL)

Substrate	Km (µM)	kcat (s-1)	kcat/Km (M-1s- 1)	Reference
(3S)-Citramalyl- CoA	24	14.1	5.9 x 105	

Table 2: Specific Activities of Citramalyl-CoA Lyase in Different Organisms

Organism	Condition	Specific Activity (µmol min-1 mg-1)	Reference
Chloroflexus aurantiacus	Autotrophic growth	0.013 (R-citramalyl- CoA lyase)	
Pseudomonas sp.	Itaconate-grown	Not specified in snippets	_

## Experimental Protocols Enzymatic Synthesis of (3S)-Citramalyl-CoA

This protocol is adapted from methods used for the enzymatic synthesis of various acyl-CoA esters.

Principle: **(3S)-Citramalyl-CoA** can be synthesized from pyruvate and acetyl-CoA using a promiscuous (S)-malyl-CoA/ $\beta$ -methylmalyl-CoA/(S)-citramalyl-CoA lyase from Chloroflexus aurantiacus (CaMCLC) or from citramalate and a CoA donor like succinyl-CoA using a CoA transferase.

#### Materials:

• (S)-malyl-CoA/β-methylmalyl-CoA/(S)-citramalyl-CoA lyase (CaMCLC), purified



- Pyruvate
- Acetyl-CoA
- MOPS buffer (100 mM, pH 7.5)
- MgCl2 (5 mM)
- TCEP (1 mM)
- Formic acid
- HPLC system with a C18 column for purification

#### Procedure:

- Prepare a 500 μL reaction mixture containing 100 mM MOPS (pH 7.5), 5 mM MgCl2, 1 mM
   TCEP, 50 mM pyruvate, and 10 mM acetyl-CoA.
- Add 20 µg of purified CaMCLC enzyme to initiate the reaction.
- Incubate the reaction mixture at 45°C for 20 minutes.
- Quench the reaction by adding 5 μL of formic acid.
- Purify the synthesized (3S)-Citramalyl-CoA from the reaction mixture using an HPLC system equipped with a C18 column.
- Monitor the elution profile by absorbance at 260 nm and collect the fractions corresponding to (3S)-Citramalyl-CoA.
- Confirm the identity of the product by mass spectrometry.

## Assay of (3S)-Citramalyl-CoA Lyase Activity

This spectrophotometric assay couples the production of pyruvate to the oxidation of NADH by lactate dehydrogenase.



Principle: The pyruvate produced from the cleavage of **(3S)-Citramalyl-CoA** is reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored to determine the enzyme activity.

#### Materials:

- (3S)-Citramalyl-CoA (substrate)
- Lactate dehydrogenase (LDH)
- NADH
- Triethanolamine buffer (100 mM, pH 7.6)
- MgCl2
- Enzyme sample (e.g., cell extract or purified CLYBL)
- Spectrophotometer capable of reading at 340 nm

#### Procedure:

- Prepare a reaction cocktail in a cuvette containing 100 mM Triethanolamine buffer (pH 7.6),
   an appropriate concentration of MgCl2, and a saturating concentration of NADH and LDH.
- Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C).
- Add the enzyme sample to the cuvette and mix.
- Initiate the reaction by adding (3S)-Citramalyl-CoA.
- Immediately monitor the decrease in absorbance at 340 nm for several minutes.
- Calculate the rate of the reaction from the linear portion of the absorbance change, using the molar extinction coefficient of NADH (6220 M-1cm-1).

## **Visualizations**

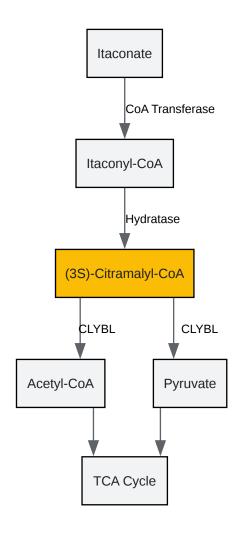


## **Signaling Pathways and Experimental Workflows**



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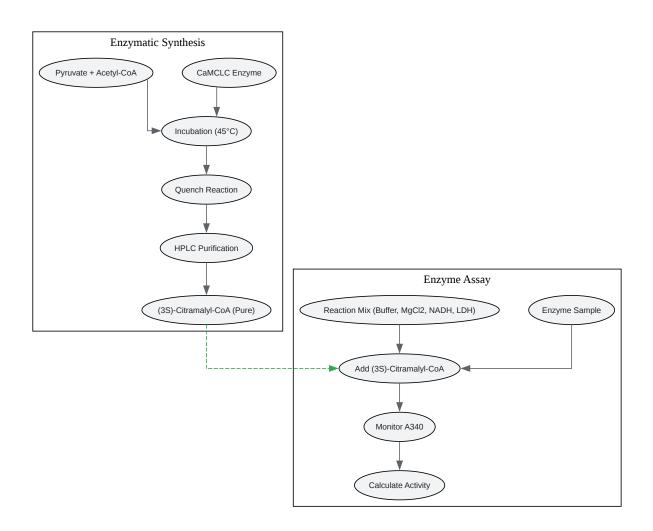
Caption: The Ethylmalonyl-CoA Pathway for Acetyl-CoA Assimilation.



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Caption: The Itaconate Degradation Pathway in Mammalian Cells.





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Caption: Experimental Workflow for Synthesis and Assay of (3S)-Citramalyl-CoA.



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